molecular formula C12H14N4O B1606494 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine CAS No. 20285-70-5

2,4-Diamino-5-(4-methoxybenzyl)pyrimidine

Cat. No.: B1606494
CAS No.: 20285-70-5
M. Wt: 230.27 g/mol
InChI Key: YMGUVTBVYOGUFZ-UHFFFAOYSA-N
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Description

Contextualization within Pyrimidine (B1678525) Chemistry and Heterocyclic Compounds

2,4-Diamino-5-(4-methoxybenzyl)pyrimidine belongs to the broad class of organic molecules known as heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. Specifically, it is a derivative of pyrimidine, an aromatic heterocyclic organic compound similar to benzene (B151609) and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. wikipedia.org The pyrimidine nucleus is a cornerstone of nucleic acids, the building blocks of DNA and RNA, in the form of cytosine, thymine, and uracil.

The chemical reactivity and properties of the pyrimidine ring are significantly influenced by the positions of its nitrogen atoms, which render the carbon atoms at positions 2, 4, and 6 electron-deficient. wikipedia.org This electron deficiency makes these positions susceptible to nucleophilic attack, a characteristic that is exploited in the synthesis of various substituted pyrimidines. The synthesis of 2,4-diaminopyrimidines, for instance, can be achieved through the reaction of guanidine (B92328) with β-dicarbonyl compounds. wikipedia.org The 5-position of the pyrimidine ring is less electron-deficient and can undergo electrophilic substitution, allowing for the introduction of various functional groups, such as the 4-methoxybenzyl group in the compound of interest. wikipedia.org The presence of the amino groups at positions 2 and 4, and the benzyl (B1604629) group at position 5, are critical for the biological activity of the molecule.

Historical Development of Dihydrofolate Reductase (DHFR) Inhibitors

The story of Dihydrofolate Reductase (DHFR) inhibitors began in the mid-20th century with the groundbreaking work of Dr. Sidney Farber. In 1947, Yellapragada Subbarow discovered the folate inhibitor methotrexate (B535133). nih.gov A year later, Farber demonstrated that methotrexate, an antagonist of folic acid, could induce temporary remissions in children with acute lymphoblastic leukemia. nih.gov This discovery marked a pivotal moment, establishing the principle that blocking the action of essential enzymes could be a viable strategy for cancer chemotherapy. nih.gov

DHFR is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.gov THF and its derivatives are essential cofactors in the synthesis of purines, thymidylate, and certain amino acids, which are the fundamental building blocks for DNA, RNA, and proteins. nus.edu.sg By inhibiting DHFR, these drugs deplete the cellular supply of THF, thereby halting cell division and growth. nus.edu.sg

This concept was soon extended to the treatment of infectious diseases. Scientists recognized that microorganisms also rely on the folate pathway for their proliferation. This led to the development of selective DHFR inhibitors that target the microbial enzyme over the human counterpart. A prime example is Trimethoprim (B1683648), a 2,4-diaminopyrimidine (B92962) derivative, which exhibits a much higher affinity for bacterial DHFR than for mammalian DHFR. nih.gov Other notable DHFR inhibitors include pyrimethamine (B1678524), used as an antimalarial, and piritrexim, developed for its anticancer properties. nih.govwikipedia.org The success of these early inhibitors spurred further research to create new generations of DHFR inhibitors with improved potency and selectivity. nih.gov

Academic Significance of Folate Pathway Inhibition in Therapeutics

The inhibition of the folate pathway is a cornerstone of modern therapeutics, with broad applications in treating cancer, bacterial infections, and autoimmune diseases. nus.edu.sgnih.gov The academic significance of this strategy stems from its fundamental impact on cellular replication. nih.gov By targeting enzymes within this pathway, researchers can effectively starve cells of the necessary components for DNA synthesis and repair. nus.edu.sg

The folate metabolic cycle is a widely studied pathway for controlling cellular replication in all organisms. nih.gov Two key enzymes in this pathway have been the primary targets for drug development: Dihydrofolate Reductase (DHFR) and Dihydropteroate Synthase (DHPS). nih.gov DHPS is particularly attractive for antibacterial agents because it is present in bacteria, which must synthesize their own folate, but absent in humans who obtain folate from their diet. youtube.com This allows for selective toxicity against bacterial pathogens.

The combination of a DHPS inhibitor (like a sulfonamide) and a DHFR inhibitor (like trimethoprim) creates a synergistic effect, blocking two sequential steps in the same metabolic pathway. youtube.com This dual blockade is more effective and reduces the likelihood of the development of drug resistance. youtube.com

Beyond DHFR and DHPS, other enzymes in the folate pathway are being explored as potential drug targets. nih.goveurekaselect.com The ongoing research into the intricacies of the folate pathway continues to provide valuable insights into cell biology and opens new avenues for the development of novel therapeutic agents. nus.edu.sg

Overview of the Compound's Research Trajectory as a Biological Agent

This compound is structurally related to the potent antibacterial agent Trimethoprim, which is 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine. drugbank.comnih.gov The research trajectory of this class of compounds has been heavily focused on their activity as DHFR inhibitors. The core 2,4-diaminopyrimidine scaffold is a well-established pharmacophore for binding to the active site of DHFR. orscience.ru

Research has explored the synthesis of various derivatives of 2,4-diamino-5-benzylpyrimidine to optimize their biological activity. For example, a method was developed for the C-alkylation of pyrimidines with Mannich bases to synthesize Trimethoprim and its analogues. nih.gov Studies have also focused on creating derivatives with substituents on the benzyl ring and the pyrimidine core to enhance potency and selectivity against DHFR from various organisms, including pathogenic bacteria and protozoa. mdpi.comnih.gov

The development of novel 2,4-diaminopyrimidine derivatives continues to be an active area of research for new anticancer and anti-tubercular agents. mdpi.comrsc.org The versatility of the pyrimidine core allows for the synthesis of a wide array of compounds with diverse biological activities. rsc.orgacs.org

Compound NameChemical FormulaMolecular Weight ( g/mol )Key Research Finding
This compoundC12H14N4O230.27Serves as a structural analog in the study of DHFR inhibitors.
TrimethoprimC14H18N4O3290.32A potent antibacterial agent that selectively inhibits bacterial DHFR. nih.gov
MethotrexateC20H22N8O5454.44An anticancer agent and the first-in-class DHFR inhibitor. nih.gov
PyrimethamineC12H13ClN4248.71An antimalarial drug that acts as a DHFR inhibitor. nih.gov
PiritreximC17H19N5O2325.37An anticancer agent and DHFR inhibitor. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(4-methoxyphenyl)methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-17-10-4-2-8(3-5-10)6-9-7-15-12(14)16-11(9)13/h2-5,7H,6H2,1H3,(H4,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGUVTBVYOGUFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2=CN=C(N=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20174151
Record name 2,4-Pyrimidinediamine, 5-((4-methoxyphenyl)methyl)-
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Molecular Weight

230.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20285-70-5
Record name 5-[(4-Methoxyphenyl)methyl]-2,4-pyrimidinediamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Pyrimidinediamine, 5-((4-methoxyphenyl)methyl)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Pyrimidinediamine, 5-((4-methoxyphenyl)methyl)-
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Molecular Mechanisms of Action and Biological Interactions

Cellular Phenotypes and Growth Inhibitory Effects in Biological Systems

Induction of Cell Cycle Arrest

The progression of the cell cycle is a tightly regulated process involving a series of checkpoints and key protein players, notably cyclin-dependent kinases (CDKs). Derivatives of 2,4-diaminopyrimidine (B92962) have demonstrated the ability to interfere with this cycle, leading to a halt in cell division at various phases.

Research on novel 2,4-diaminopyrimidine derivatives has shown that these compounds can induce cell cycle arrest, a crucial mechanism for their anti-proliferative effects. For instance, a study on a series of 2,4-diaminopyrimidine derivatives revealed that the most promising compounds significantly inhibited the proliferation of various cancer cell lines. Further investigation into the mechanism of one such derivative in A549 lung cancer cells indicated a blockage at the G2-M phase and an accumulation of cells in the S phase. rsc.org This suggests that the compound interferes with the processes of DNA replication and preparation for mitosis.

Another study focusing on N2,N4-disubstituted pyrimidine-2,4-diamines as potential CDK2/CDK9 inhibitors found that representative compounds induced cell cycle arrest in the G2/M phase in MDA-MB-231 triple-negative breast cancer cells. rsc.org CDKs are pivotal for the transition between cell cycle phases, and their inhibition directly leads to cell cycle arrest. nih.gov

Furthermore, a series of 2,4-diaminopyrimidine derivatives designed as CDK7 inhibitors demonstrated the ability to induce G1/S phase cell cycle arrest in MV4-11 cells. nih.gov CDK7 is a key component of the CDK-activating kinase (CAK) complex, which is essential for activating other CDKs that control cell cycle progression. nih.gov By inhibiting CDK7, these compounds effectively halt the cell cycle at the transition from the first gap phase (G1) to the synthesis phase (S).

The ability of various 2,4-diaminopyrimidine derivatives to halt the cell cycle at different phases highlights the diverse ways this class of compounds can exert its anti-proliferative effects. The specific phase of arrest appears to be dependent on the exact chemical structure of the derivative and its primary molecular target within the cell.

Table 1: Effects of 2,4-Diaminopyrimidine Derivatives on Cell Cycle Progression

Derivative ClassCell LineEffect on Cell CyclePrimary Target(s)
Novel 2,4-diaminopyrimidine derivativesA549G2-M phase blockage, S phase accumulationNot specified
N2,N4-disubstituted pyrimidine-2,4-diaminesMDA-MB-231G2/M phase arrestCDK2/CDK9
2,4-diaminopyrimidine derivativesMV4-11G1/S phase arrestCDK7
Novel pyrimidine-2,4-diamine derivativeCycling cellsTransient M-phase arrestAurora A and B kinases

This table is generated based on data from multiple research findings on various 2,4-diaminopyrimidine derivatives.

Pathways Leading to Cell Death or Stasis

Beyond halting the cell cycle, 2,4-diaminopyrimidine derivatives have been shown to actively induce cell death, primarily through apoptosis. Apoptosis is a form of programmed cell death that is essential for normal tissue development and for eliminating damaged or cancerous cells. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. nih.gov

Research into a novel 2,4-diaminopyrimidine derivative demonstrated that it could induce a significant decrease in the mitochondrial membrane potential in A549 cells, a key event in the intrinsic apoptotic pathway. rsc.org This pathway is often triggered by cellular stress and leads to the release of pro-apoptotic factors from the mitochondria. nih.gov

Another study on pyrimethamine (B1678524), a 2,4-diamino-5-p-chlorophenyl-6-ethyl-pyrimidine, revealed that it induces apoptosis in activated T-lymphocytes through the activation of caspase-8 and caspase-10. nih.gov These caspases are typically associated with the extrinsic pathway, suggesting that this derivative may engage death receptors on the cell surface. nih.gov The study also noted subsequent mitochondrial depolarization, indicating a potential crosstalk between the extrinsic and intrinsic pathways. nih.gov

Further mechanistic studies on a different 2,4-diamino-5-methyleneaminopyrimidine derivative showed that it could induce apoptosis in HCT116 cells in a concentration-dependent manner. nih.gov Investigations into the apoptotic pathway of a pyrido[2,3-d]pyrimidine (B1209978) derivative, a related heterocyclic compound, provided more detailed insights. This compound was found to significantly upregulate the expression of the pro-apoptotic genes p53 and Bax, as well as the executioner caspases-3, -8, and -9, while downregulating the anti-apoptotic gene Bcl-2 in MCF-7 breast cancer cells. nih.gov The activation of caspase-9 is a hallmark of the intrinsic pathway, while the involvement of caspase-8 points towards the extrinsic pathway, suggesting a dual mechanism of apoptosis induction. nih.gov

The inhibition of dihydrofolate reductase (DHFR) by some 2,4-diamino-5-benzylpyrimidine derivatives represents another mechanism leading to cell stasis. nih.gov DHFR is crucial for the synthesis of tetrahydrofolate, a cofactor required for the production of purines and thymidylate, which are essential for DNA synthesis and cell proliferation. drugbank.com Inhibition of DHFR can lead to a state of pyrimidine (B1678525) starvation, which has been shown to induce apoptosis. nih.gov

Table 2: Apoptotic Pathways and Markers Modulated by Diaminopyrimidine Derivatives

Derivative Class/CompoundCell LineApoptotic Pathway/MechanismKey Molecular Events
Novel 2,4-diaminopyrimidine derivativeA549Intrinsic PathwayDecrease in mitochondrial membrane potential
PyrimethamineActivated T-lymphocytesExtrinsic and Intrinsic PathwaysActivation of caspase-8 and -10, mitochondrial depolarization
Pyrido[2,3-d]pyrimidine derivativeMCF-7Intrinsic and Extrinsic PathwaysUpregulation of p53, Bax, caspase-3, -8, -9; downregulation of Bcl-2
2,4-diamino-5-benzylpyrimidine derivativesVariousInhibition of DHFRDepletion of tetrahydrofolate, leading to cell stasis/apoptosis

This table is compiled from research on various diaminopyrimidine derivatives and related compounds to illustrate the common pathways leading to cell death or stasis.

Structure Activity Relationship Sar Studies of 2,4 Diamino 5 4 Methoxybenzyl Pyrimidine and Its Analogues

Rational Design Principles for Pyrimidine-Based DHFR Inhibitors

The rational design of pyrimidine-based DHFR inhibitors is fundamentally guided by the structural and mechanistic details of the DHFR enzyme and its interaction with its natural substrate, dihydrofolate (DHF), and cofactor, NADPH. nih.gov The core principle revolves around creating molecules that can effectively mimic the binding of DHF to the active site of the enzyme, thereby competitively inhibiting its function. nih.gov

The 2,4-diaminopyrimidine (B92962) scaffold is a key pharmacophore that mimics the 2-amino-4-oxo portion of the pteridine (B1203161) ring of dihydrofolate. This scaffold establishes critical hydrogen bonds with a conserved acidic residue (Aspartate in bacterial and protozoal DHFR, Glutamate in vertebrate DHFR) within the enzyme's active site. tandfonline.com The 5-substituted benzyl (B1604629) group is designed to occupy a hydrophobic pocket in the active site, mimicking the p-aminobenzoylglutamate (PABA-Glu) moiety of DHF.

Structure-based drug design, utilizing X-ray crystallography and computational modeling, has been instrumental in the rational design process. By analyzing the three-dimensional structures of DHFR from different species, researchers can identify subtle differences in the active site's size, shape, and amino acid composition. acs.org This allows for the design of inhibitors with enhanced selectivity, targeting the pathogenic enzyme while sparing the host's enzyme. This approach aims to create inhibitors with bulky side chains that can fit into the larger hydrophobic cavity of the target pathogen's DHFR, as seen in the design of inhibitors for Pneumocystis carinii DHFR. acs.org

Influence of Substituent Modifications on Inhibitory Potency and Selectivity

Structural Variations at the 5-Position of the Pyrimidine (B1678525) Ring

The substituent at the 5-position of the 2,4-diaminopyrimidine ring plays a crucial role in determining the inhibitory potency and selectivity of these compounds. This position is typically occupied by a benzyl group or a related aromatic moiety, which extends into a hydrophobic region of the DHFR active site.

The nature and length of the linker between the pyrimidine ring and the aryl group are critical. Studies on 2,4-diaminothieno[2,3-d]pyrimidines have shown that a linker of three methylene (B1212753) groups between the heterocyclic ring and the 6-aryl substituent resulted in the most potent inhibitors. researchgate.net The flexibility of this linker allows the aryl group to adopt an optimal conformation within the hydrophobic pocket.

Modifications to the aryl ring itself also significantly impact activity. For instance, in a series of 2,4-diamino-5-(2'-methoxy-5'-substituted)benzylpyrimidines, the introduction of a carboxyl group at the distal end of the 5'-substituent was explored to enhance selectivity. nih.gov The rationale was that the acidic carboxyl group could interact favorably with basic residues present in the active site of pathogen DHFRs. nih.gov Indeed, compounds with a carboxyalkyloxy side chain showed a marked improvement in potency and selectivity against Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium DHFRs compared to trimethoprim (B1683648). nih.govnih.gov

The following table summarizes the inhibitory activity of some 5-substituted 2,4-diaminopyrimidine analogues against various DHFR enzymes.

Compound5-SubstituentOrganismIC50 (µM)Selectivity Index (Rat/Pathogen)Reference
2,4-diamino-5-[(2-methoxy-4-carboxybutyloxy)benzyl]pyrimidine-CH2-Ph-O(CH2)4COOHP. carinii0.04980 nih.gov
2,4-diamino-5-[5'-(5-carboxy-1-pentynyl)-2'-methoxybenzyl]pyrimidine-CH2-Ph-(C≡C)-(CH2)3COOHP. cariniiN/A79 nih.gov
2,4-diamino-5-[5'-(4-carboxy-1-butynyl)-2'-methoxybenzyl]pyrimidine-CH2-Ph-(C≡C)-(CH2)2COOHM. aviumN/A910 nih.gov
2,4-diamino-5-[5'-(5-carboxypentyl)-2'-methoxybenzyl]pyrimidine-CH2-Ph-(CH2)5COOHT. gondiiN/A490 nih.gov

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. The selectivity index is the ratio of the IC50 for the rat liver DHFR to the pathogen DHFR.

Exploration of the 4-Methoxybenzyl Moiety for Pharmacophore Optimization

The 4-methoxybenzyl group of 2,4-diamino-5-(4-methoxybenzyl)pyrimidine is a key pharmacophoric element that fits into a hydrophobic pocket of the DHFR active site. Optimization of this moiety has been a major focus of SAR studies to improve binding affinity and selectivity.

The position of the methoxy (B1213986) group on the benzyl ring is critical. The 4-methoxy substitution, as seen in trimethoprim, provides optimal activity against many bacterial DHFRs. However, shifting the methoxy group to the 3-position can alter the activity spectrum. uni.lu

Replacing the methoxy group with other substituents or extending the substitution pattern has yielded potent inhibitors. For example, the design of inhibitors with a 2'-methoxy-5'-alkoxybenzyl or 2'-methoxy-5'-(ω-carboxyalkyloxy)benzyl side chain was based on creating a hybrid structure that combines features of both trimethoprim and the potent but non-selective inhibitor piritrexim. nih.gov This strategy aimed to exploit potential interactions with specific residues in the active site of pathogenic DHFRs.

Furthermore, replacing the phenyl ring with other heterocyclic systems, such as thieno[2,3-d]pyrimidine, has been explored. researchgate.netebi.ac.uk These modifications can alter the electronic properties and conformational flexibility of the molecule, leading to improved interactions with the enzyme. The use of a bridged diarylamine side chain has also been investigated to create rotationally restricted analogues, which can enhance binding affinity by reducing the entropic penalty upon binding. acs.org

The following table presents data on the inhibitory activity of analogues with modifications to the benzyl moiety.

CompoundBenzyl Moiety ModificationOrganismIC50 (µM)Reference
Trimetrexate2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyanilino)methyl]quinazolineP. carinii<0.001 nih.gov
Piritrexim2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidineP. carinii0.004 nih.gov
Compound with dihydrodibenz[b,f]azepine side chainN-[(2,4-diaminopteridin-6-yl)methyl]dihydrodibenz[b,f]azepineP. carinii0.21 acs.org
Compound with dihydroacridine side chainN-[(2,4-diaminopteridin-6-yl)methyl]dihydroacridineP. carinii0.02 acs.org

Effects of Amino Group Derivatization

The 2,4-diamino groups on the pyrimidine ring are essential for the primary binding interaction with the conserved acidic residue in the DHFR active site. nih.gov Derivatization of these amino groups generally leads to a significant loss of activity, as it disrupts the critical hydrogen bonding network.

However, some modifications have been explored with the aim of creating prodrugs or altering the pharmacokinetic properties of the inhibitors. For instance, N-acyl or N-sulfonyl derivatives could potentially be designed to be hydrolyzed in vivo to release the active 2,4-diaminopyrimidine compound.

In the context of other pyrimidine-based inhibitors, such as those targeting cholinesterases, derivatization of the amino groups at the C-2 and C-4 positions has been shown to be sensitive to steric and electronic parameters, influencing both inhibitory potency and selectivity. nih.gov While not directly targeting DHFR, these studies highlight the general principle that modifications to the amino groups can have profound effects on the biological activity of pyrimidine derivatives.

Stereochemical Considerations in Ligand-Enzyme Recognition

Stereochemistry plays a critical role in the interaction between a ligand and its target enzyme. While this compound itself is achiral, the introduction of chiral centers into its analogues can have a significant impact on their inhibitory activity and selectivity.

When a chiral center is introduced, the different enantiomers or diastereomers can exhibit vastly different binding affinities for the enzyme. This is because the active site of the enzyme is itself a chiral environment, and only one stereoisomer may be able to achieve the optimal three-dimensional orientation for binding.

For example, in the design of bridged diarylamine analogues of 2,4-diaminopteridines, the rotational restriction imposed by the bridge can lead to distinct stereochemical arrangements of the phenyl groups. acs.org The specific conformation adopted by the molecule can either enhance or diminish its ability to fit within the hydrophobic pocket of the DHFR active site.

Similarly, in the study of pyrimethamine (B1678524) analogues with flexible 6-substituents, the stereochemical arrangement of these substituents can influence their interaction with specific amino acid residues in the active site of both wild-type and mutant DHFR enzymes. researchgate.net Molecular dynamics simulations and quantum chemical calculations are often employed to understand the preferred binding modes and the energetic contributions of different stereoisomers. tandfonline.com The development of inhibitors with specific stereochemistry can be a powerful strategy for achieving high potency and selectivity.

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes to 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine

The synthesis of this compound and its analogues is often achieved through well-established, multi-step sequences that provide a reliable framework for obtaining the core pyrimidine (B1678525) structure and introducing the desired substituents.

Multi-Step Synthesis from Precursors (e.g., 2,4-diamino-6-hydroxypyrimidine)

A common and foundational route begins with the construction of a substituted pyrimidine ring, followed by sequential modifications. A key precursor in many syntheses is 2,4-diamino-6-hydroxypyrimidine (B22253) . nih.gov This starting material can be synthesized through the condensation of guanidine (B92328) with ethyl cyanoacetate . orgsyn.orgchemicalbook.com The reaction is typically conducted in the presence of a base like sodium ethoxide. orgsyn.orgchemicalbook.com

The general synthetic pathway to the target scaffold from this precursor involves several key transformations:

Chlorination of the hydroxyl group at the C6 position.

Halogenation at the C5 position to prepare for cross-coupling.

Carbon-Carbon Bond Formation to introduce the benzyl (B1604629) group at C5.

Dehalogenation to remove the activating group at C6.

For instance, in the synthesis of labeled trimethoprim (B1683648), a closely related analogue, a key step involves the nucleophilic attack of C-5 of 2,4-diamino-6-hydroxypyrimidine on a substituted benzyl bromide to form the 6-hydroxy derivative. rsc.org This intermediate is then carried forward. An alternative patented process involves the cyclization of a correspondingly substituted α-alkoxymethylcinnamonitrile with guanidine to directly form the 5-benzylpyrimidine (B13097380) structure. google.com

Key Reaction Steps Including Chlorination, Nucleophilic Substitution, and Suzuki Coupling

The conversion of simple pyrimidine precursors into complex molecules like this compound relies on a series of robust and well-understood chemical reactions.

Chlorination: The transformation of a hydroxypyrimidine to a more reactive chloropyrimidine is a critical activating step. The hydroxyl group at the C4 or C6 position of a pyrimidine ring can be converted to a chlorine atom, which is a good leaving group for subsequent nucleophilic substitution reactions. bhu.ac.in This is commonly achieved by treating the hydroxypyrimidine with a chlorinating agent such as phosphorus oxychloride (POCl₃) . nih.govbhu.ac.in For example, 2,4-diamino-6-hydroxypyrimidine is converted to 2,4-diamino-6-chloropyrimidine by heating with POCl₃. nih.gov

Nucleophilic Substitution: Chlorinated pyrimidines are susceptible to displacement by various nucleophiles. bhu.ac.in This reaction is fundamental for introducing a wide range of functional groups onto the pyrimidine ring. The reaction can be performed with amines, alkoxides, and other nucleophiles. nih.govnih.gov For example, the chlorine atom in 2,4-diamino-6-chloropyrimidine can be displaced by an alkoxide generated from a protected glycerol (B35011) to yield a 6-substituted ether. nih.gov While the specific target compound, this compound, has a hydrogen at the C6 position, this reaction is vital for the synthesis of many of its analogues. The removal of the C6 chloro group, when not replaced, can be accomplished via hydrogenolysis. nih.gov

Suzuki Coupling: The Suzuki cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for attaching aryl or benzyl groups to the pyrimidine core. mdpi.comnih.gov To achieve this, the pyrimidine ring must first be functionalized with a halide, typically iodine or bromine, at the desired position. nih.govmdpi.com For the synthesis of 5-substituted pyrimidines, a precursor such as 2,4-diamino-5-iodopyrimidine is reacted with an appropriate arylboronic acid, in this case, (4-methoxyphenyl)boronic acid, in the presence of a palladium catalyst and a base. mdpi.com

Table 1: Typical Conditions for Suzuki Coupling on a Pyrimidine Core mdpi.com
ComponentReagent/ConditionPurpose
Substrate2,4-Diamino-5-iodo-6-substituted pyrimidineThe pyrimidine scaffold to be functionalized.
Coupling PartnerSubstituted Phenylboronic AcidSource of the aryl group to be added at the C5 position.
CatalystPd(dbpf)Cl₂ (Palladium(II) dichloride with 1,1'-bis(diphenylphosphino)ferrocene)Catalyzes the C-C bond formation.
BaseK₂CO₃ (Potassium Carbonate)Activates the boronic acid and facilitates the catalytic cycle.
Solvent SystemEtOH/Toluene/H₂O or THF/H₂OProvides the medium for the reaction.
Temperature70-90 °CProvides the necessary energy for the reaction to proceed.

Development of Novel and Efficient Synthetic Approaches for Analogues

Research continues to seek more efficient and versatile synthetic routes to produce a diverse library of 2,4-diaminopyrimidine (B92962) analogues for various applications. nih.govrsc.org These novel approaches often aim to reduce the number of steps, improve yields, and allow for greater molecular diversity.

One alternative strategy avoids the pre-formation of the pyrimidine ring and instead constructs it with the C5-substituent already in place. This has been achieved by reacting α-chlorocinnamonitriles with guanidine to directly yield 2,4-diamino-6-arylpyrimidines. researchgate.net

Another powerful method for derivatization is the Sonogashira reaction, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov This has been used to synthesize novel analogues by reacting 2,4-diamino-5-(5'-iodo-2'-methoxybenzyl)pyrimidine with various terminal alkynes, introducing new linkages at the benzyl moiety. nih.gov This highlights a strategy where derivatization occurs on the benzyl substituent rather than the pyrimidine core itself.

The Suzuki coupling remains a cornerstone of modern synthetic strategies, with ongoing refinements. Microwave-assisted Suzuki couplings have been shown to be a very efficient and straightforward procedure for producing C4-substituted pyrimidines in good to excellent yields, demonstrating the continuous evolution of this key reaction. mdpi.com

Table 2: Comparison of Synthetic Approaches for Analogues
StrategyKey IntermediatesBond FormationKey FeaturesReference
Classic Multi-Step2,4-Diamino-6-hydroxypyrimidine, 5-IodopyrimidineSuzuki Coupling (C5-Aryl)Stepwise, reliable, well-established. nih.gov
Cinnamonitrile Cyclizationα-Alkoxymethylcinnamonitrile, GuanidineRing CyclizationConvergent, builds the substituted ring in one step. google.com
Sonogashira Coupling5'-Iodo-benzylpyrimidine, Terminal AlkyneSonogashira Coupling (Side-chain)Allows for derivatization of the benzyl substituent. nih.gov

Strategies for Stereoselective Synthesis and Chiral Resolution of Derivatives

The synthesis of specific stereoisomers of 2,4-diaminopyrimidine derivatives is crucial when the biological target has a specific chiral binding pocket. Strategies to achieve this generally fall into two categories: stereoselective synthesis and chiral resolution.

Stereoselective Synthesis: This approach involves using chiral starting materials or chiral catalysts to control the stereochemical outcome of the reaction. A prominent strategy is the use of precursors from the "chiral pool." For example, the synthesis of chiral 2,4-diamino-6-substituted pyrimidine derivatives has been achieved by starting with optically pure (S)-2,3-isopropylidene glycerol or (R)-2,3-isopropylidene glycerol . mdpi.com These chiral building blocks are used to introduce a stereocenter at the C6 position of the pyrimidine ring via nucleophilic substitution. The inherent chirality of the starting material is transferred to the final product, leading to the formation of a single enantiomer or diastereomer. mdpi.com Similarly, complex natural products like gibberellic acid have been used as chiral scaffolds to create novel diaminopyrimidine chimeras with defined stereochemistry. mdpi.com

Chiral Resolution: This method involves the synthesis of a racemic mixture (a 1:1 mixture of both enantiomers), followed by the separation of the individual enantiomers. While the search results focus more on stereoselective synthesis, chiral resolution is a standard technique in organic chemistry, often accomplished through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.

Pharmacological Research and Investigative Therapeutic Potential

Research as an Antibacterial Agent

The antibacterial potential of 2,4-diamino-5-benzylpyrimidine derivatives has been a significant area of scientific inquiry. These compounds, including the 4-methoxybenzyl variant, are structurally related to the antibacterial drug trimethoprim (B1683648) and are investigated for their ability to disrupt microbial growth by targeting the folate pathway.

In Vitro Efficacy Studies Against Bacterial Strains

While specific minimum inhibitory concentration (MIC) data for 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine against a broad range of bacteria is not extensively available in publicly accessible literature, research on closely related analogues provides insight into its potential efficacy. For instance, studies on various 2,4-diamino-5-benzylpyrimidine derivatives have demonstrated notable in vitro activity against a spectrum of bacterial species.

It is important to note that the substitution pattern on the benzyl (B1604629) ring significantly influences the antibacterial potency and selectivity of these compounds. The 4-methoxy group in the subject compound is a key structural feature that modulates its biological activity.

Spectrum of Activity Against Pathogenic Microorganisms

The 2,4-diamino-5-benzylpyrimidine class of compounds has shown a broad spectrum of activity. Research has highlighted the efficacy of certain analogues against both Gram-positive and Gram-negative bacteria. Notably, high in vitro activity has been observed against certain anaerobic organisms, such as Bacteroides species and Fusobacterium. The activity profile of some derivatives has been reported to be similar against Neisseria gonorrhoeae and Staphylococcus aureus.

The primary mechanism for this antibacterial action is the inhibition of bacterial dihydrofolate reductase (DHFR). This enzyme is crucial for the synthesis of tetrahydrofolate, a coenzyme essential for the production of nucleotides and certain amino acids. By inhibiting bacterial DHFR with greater selectivity than the mammalian enzyme, these compounds can effectively halt bacterial proliferation. The selectivity for the bacterial enzyme is a critical factor in their therapeutic potential.

Exploration in Antineoplastic Research

The role of folate metabolism in cell proliferation has made DHFR a key target in cancer chemotherapy. Consequently, inhibitors of this enzyme, including derivatives of 2,4-diaminopyrimidine (B92962), are being investigated for their potential as anticancer agents.

Investigation of Cytostatic Effects on Cancer Cell Lines

While specific IC50 values for this compound against a comprehensive panel of cancer cell lines are not widely documented, the broader class of 2,4-diaminopyrimidine derivatives has demonstrated cytostatic effects in various cancer models. For example, a study on novel 2,4-diamino-5-methyleneaminopyrimidine derivatives showed significant inhibition of HCT116, HT-29, MCF-7, and HeLa cells. Another related compound, a 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has shown significant activity against the Walker 256 carcinosarcoma in rats.

The cytotoxic potential of these compounds is generally attributed to their ability to induce cell cycle arrest and apoptosis in cancer cells.

Role in Modulating Cellular Pathways Relevant to Malignancy

The primary mechanism by which this compound and its analogues are thought to exert their antineoplastic effects is through the disruption of folate-dependent pathways, which are critical for DNA synthesis and repair in rapidly dividing cancer cells. By inhibiting DHFR, these compounds lead to a depletion of intracellular tetrahydrofolate. This, in turn, inhibits the synthesis of thymidylate and purines, essential precursors for DNA replication.

The consequence of this metabolic disruption is the induction of cell cycle arrest, typically at the S-phase, and the initiation of apoptosis (programmed cell death). Research on related compounds has shown that they can trigger apoptotic pathways, leading to the elimination of cancer cells. For instance, some 2,4-diamino-quinazoline analogues have been shown to suppress the Wnt/β-catenin signaling pathway, which is often aberrantly activated in cancers.

Potential Applications in Other Disease Modalities Linked to Folate Metabolism

Given that this compound functions as a folate antagonist, its therapeutic potential could theoretically extend to other diseases where folate metabolism plays a crucial role.

The folate pathway is a target for antimicrobial agents in the treatment of various infectious diseases beyond bacterial infections. For instance, antifolates like pyrimethamine (B1678524) are used in the treatment of toxoplasmosis and malaria. The ability of 2,4-diaminopyrimidine derivatives to inhibit DHFR in protozoan parasites suggests a potential avenue for the development of new treatments for these diseases. However, specific research on this compound in these contexts is limited. The efficacy of such compounds depends on their selective toxicity towards the pathogen's DHFR over the human enzyme.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for DHFR Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein, to form a stable complex. nih.gov It is routinely employed to understand drug-receptor interactions and to screen for potential inhibitors. nih.govnih.gov For 2,4-Diamino-5-(4-methoxybenzyl)pyrimidine and its analogues, docking simulations are primarily focused on predicting their binding mode within the active site of DHFR.

Docking studies reveal that the 2,4-diaminopyrimidine (B92962) moiety is a critical pharmacophore for binding to the DHFR active site. This group typically forms conserved hydrogen bonds with key acidic residues in the enzyme's active site. nih.gov Studies on related diaminopyrimidine inhibitors show that the 2,4-diamino group consistently interacts with a conserved aspartate residue (Asp27 in human DHFR) and other backbone or side-chain atoms. mdpi.com

The benzyl (B1604629) portion of the molecule, including the 4-methoxy group, extends into a more variable, hydrophobic region of the active site. The specific interactions in this pocket are crucial for determining the inhibitor's potency and selectivity. nih.gov Key amino acid residues that form the binding pocket and interact with inhibitors like this include Ile-7, Leu-22, Phe-31, Phe-34, and Val-115 in human DHFR. mdpi.comnih.gov The methoxybenzyl group can form van der Waals and hydrophobic contacts with these residues. For instance, the chloro-substituted naphthyl ring of a similar derivative was shown to make significant hydrophobic contact with Leu 22, Phe 31, and Pro 61, leading to enhanced enzyme inhibition. nih.gov The orientation of the benzyl ring and its substituents relative to these residues directly impacts the binding affinity.

Table 1: Key Amino Acid Residues in Human DHFR Active Site Interacting with Diaminopyrimidine Inhibitors

Residue Type of Interaction Reference
Asp27 Hydrogen Bonding mdpi.com
Ile-7 Hydrophobic/van der Waals mdpi.comnih.gov
Leu-22 Hydrophobic/van der Waals nih.govnih.govnih.gov
Phe-31 Hydrophobic/π-π Stacking nih.govmdpi.comnih.gov
Phe-34 Hydrophobic/van der Waals mdpi.comnih.gov
Ser-59 van der Waals nih.gov
Ile-60 van der Waals nih.gov
Pro-61 Hydrophobic nih.gov
Val-115 Hydrophobic mdpi.comnih.gov

Molecular docking algorithms calculate a "docking score" or an estimated binding energy (ΔG) to predict the binding affinity of a ligand for its target. mdpi.com These scores help in ranking potential inhibitors. For a series of 2,4-diamino-5-methyl-5-deazapteridine derivatives docked into human DHFR, a good correlation was observed between the docking score and the experimental inhibitory activity (IC50 values). nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are used to assess the conformational stability of the ligand in the binding pocket and to observe how the protein structure adapts to the bound ligand. mdpi.com

For potent trimethoprim (B1683648) analogues, MD simulations have shown that the binding of the inhibitor can have a stabilizing effect on the DHFR protein. mdpi.com Analysis of the Root Mean Square Deviation (RMSD) of the protein backbone can indicate whether the complex is stable over the simulation period. A lower RMSD for the protein-ligand complex compared to the unbound protein suggests that the inhibitor stabilizes the enzyme's structure. mdpi.com Furthermore, the Radius of Gyration (Rg) can indicate how compactly the system is packed; stable Rg values suggest that the complex does not undergo significant unfolding or structural changes. mdpi.com These simulations are crucial for validating the stability of binding poses predicted by docking and for understanding the flexibility of both the ligand and the active site residues. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For DHFR inhibitors, QSAR models can be developed to predict the inhibitory potency based on various molecular descriptors. These descriptors quantify physicochemical properties such as hydrophobicity, electronic effects, and steric properties of the molecules.

QSAR studies on pyrimidine (B1678525) derivatives have highlighted the importance of specific structural features for activity. nih.gov For example, descriptors related to atomic properties like electronegativity and polarizability, as well as the presence of certain functional groups, have been shown to correlate with inhibitory activity against enzymes like cyclooxygenase-2 (COX-2), another target for pyrimidine derivatives. nih.govmdpi.com By building a reliable QSAR model for a series of 2,4-diaminopyrimidine analogues, researchers can predict the activity of new, unsynthesized compounds. This allows for the prioritization of derivatives with potentially higher potency, thereby optimizing the design process and reducing the need for extensive synthesis and testing. nih.gov

In Silico Screening and Virtual Library Design for Novel Inhibitors

In silico screening, or virtual screening, is a computational technique used in early-stage drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach is significantly faster and more cost-effective than high-throughput experimental screening.

Starting with a known inhibitor scaffold like this compound, virtual libraries of novel derivatives can be designed by systematically modifying different parts of the molecule. For instance, different substituents can be placed on the benzyl ring or the pyrimidine core. These virtual libraries can then be screened using molecular docking against the DHFR active site. easychair.org Compounds with the best predicted binding affinities are selected for further investigation, such as more rigorous MD simulations or eventual chemical synthesis and biological testing. rsc.orgeasychair.org This strategy of combining library design with virtual screening accelerates the discovery of novel and more potent DHFR inhibitors. researchgate.net

Future Directions and Emerging Research Avenues for 2,4 Diamino 5 4 Methoxybenzyl Pyrimidine Analogues

Development of Next-Generation DHFR Inhibitors with Enhanced Specificity and Potency

A primary focus of ongoing research is the rational design of novel 2,4-diamino-5-benzylpyrimidine derivatives that exhibit superior potency against wild-type and, crucially, TMP-resistant DHFR enzymes. researchgate.netnih.gov The development of resistance to TMP often arises from point mutations in the folA gene, which encodes DHFR, or through the acquisition of plasmids carrying resistant dfr genes. nih.govresearchgate.netfrontiersin.org These genetic alterations can reduce the binding affinity of TMP to its target enzyme. nih.gov

To counteract this, scientists are employing structure-based drug design to create next-generation inhibitors. researchgate.net One promising approach involves the development of "propargyl-linked antifolates," which feature an acetylenic linker. rsc.orgnih.gov These compounds have demonstrated high potency against DHFR from various TMP-resistant pathogens, including Gram-positive and Gram-negative bacteria. researchgate.netnih.gov The structural basis for their increased affinity is being detailed to guide the development of further generations of antifolates. rsc.org

Researchers have also synthesized TMP analogues with modifications, such as incorporating an amide bond or ω-carboxyalkoxy/ω-carboxy-1-alkynyl substitutions, to increase affinity towards DHFR. nih.govmdpi.comnih.gov For instance, certain 2,4-diamino-5-[2'-methoxy-5'-(substituted benzyl)]pyrimidines have shown significantly greater potency than TMP against DHFR from opportunistic pathogens like Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium. acs.orgnih.gov One such analogue, 2,4-Diamino-[2'-methoxy-5'-(3-carboxyphenyl)ethynylbenzyl]pyrimidine, was 520 times more potent than TMP against the P. carinii DHFR enzyme. nih.gov The goal is to develop inhibitors that are not only potent but also highly selective for the microbial enzyme over the human counterpart, thereby minimizing potential host toxicity. nih.gov

Another innovative strategy involves creating inhibitors that are more potent against the escape variants than the wild-type DHFR. nih.gov This approach aims to develop "evolution drugs" that can constrain the evolutionary pathways bacteria use to develop resistance. nih.gov By identifying compounds that inhibit both the original enzyme and its common resistant mutants, researchers hope to significantly delay the emergence of resistance. nih.gov

Strategies for Combination Therapy Research

The synergistic combination of trimethoprim (B1683648) with sulfamethoxazole (B1682508) (TMP-SMX) has been a clinical success, targeting two sequential enzymes in the bacterial folate biosynthesis pathway. nih.govnews-medical.net Recent studies have revealed that the basis for this synergy is more complex than previously understood, involving a "mutual potentiation" driven by a metabolic feedback loop within the folate pathway. news-medical.netresearchgate.net This deeper understanding opens avenues for identifying new synergistic drug combinations. news-medical.net

Future research is actively exploring combinations of TMP and its analogues with drugs other than sulfonamides. nih.gov This is particularly important for overcoming resistance and broadening the spectrum of activity. nih.gov Key strategies include:

Combination with Rifampicin (B610482): Studies have shown that a combination of TMP and rifampicin can be highly active and effective, particularly for chronic and recurrent urinary tract infections and staphylococcal osteitis caused by resistant organisms. nih.gov

Combination with Colistin (B93849): For multidrug-resistant Gram-negative bacteria, combining TMP analogues with colistin has shown synergistic effects. nih.gov Colistin appears to increase the intracellular concentration of the DHFR inhibitor, possibly by increasing membrane permeability and reducing efflux pump activity. nih.gov

Combination with Echinocandins: For the treatment of Pneumocystis pneumonia (PCP), combining TMP-SMX with an echinocandin has been associated with significantly lower mortality and higher positive response rates compared to TMP-SMX monotherapy. nih.govmdpi.com

Synergy with Other Small Molecules: High-throughput screening has been used to identify non-antibiotic compounds that synergize with TMP. science.gov For example, the antiviral drug azidothymidine (AZT) was found to be a potent synergizer with TMP. science.gov

These combination strategies aim to enhance efficacy, reduce the likelihood of resistance emergence, and potentially repurpose existing drugs for new antimicrobial applications. science.govcancer.gov

Exploration of Novel Biological Targets Beyond DHFR

While DHFR remains the primary target for 2,4-diamino-5-(4-methoxybenzyl)pyrimidine and its analogues, some research indicates the potential for these compounds to interact with other biological targets. mdpi.comnih.gov This exploration into polypharmacology could lead to the development of agents with novel mechanisms of action or enhanced therapeutic profiles.

One area of investigation is the design of TMP analogues that possess dual activity, inhibiting DHFR and also binding to DNA. mdpi.com Researchers have synthesized TMP derivatives containing an amide bond, a structural feature of the DNA minor groove binder netropsin. mdpi.commdpi.com These compounds were designed as potential minor groove binding agents and inhibitors of human DHFR (hDHFR). mdpi.com Data confirmed that some of these new analogues could bind to plasmid DNA, a property not observed with trimethoprim itself. mdpi.commdpi.com

Furthermore, the TMP scaffold is being used as a template to design inhibitors of human DHFR for anticancer therapy. nih.govmdpi.commdpi.com By modifying the structure, researchers have created derivatives with significant inhibitory activity against human tumor cell lines. nih.govresearchgate.net For instance, incorporating an amide bond into the TMP structure has been shown to increase its affinity for hDHFR. mdpi.com While the primary goal of antimicrobial drug design is selective inhibition of the microbial target, these findings highlight the versatility of the pyrimidine (B1678525) scaffold and suggest that its derivatives could be developed for entirely different therapeutic areas by shifting their target specificity. mdpi.com

Applications in Antimicrobial Resistance Management

The rise of antimicrobial resistance is a critical global health threat, and a major driver for the development of new TMP analogues is to overcome existing resistance mechanisms. researchgate.netresearchgate.net Resistance to TMP can occur through several mechanisms, including target modification via mutation, enzymatic inactivation, and active drug efflux. researchgate.netnih.gov

A key application for next-generation TMP analogues is in treating infections caused by resistant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The combination of TMP-SMX is often a first-line treatment for community-acquired MRSA, but resistance is a growing problem due to the acquisition of resistant DHFR genes like dfrG and dfrK. nih.gov New antifolates, such as propargyl-linked inhibitors, are being specifically designed to be potent against these resistant DHFR variants. nih.govresearchgate.net

Another advanced strategy in resistance management is the development of compounds that impede the evolution of resistance itself. nih.gov Researchers have identified a TMP derivative, 4'-desmethyltrimethoprim (4'-DTMP), that inhibits both wild-type DHFR and a common resistance-conferring variant (L28R). nih.gov In laboratory evolution experiments, E. coli populations acquired resistance at a much slower rate when exposed to 4'-DTMP compared to TMP. nih.gov This effect was attributed to 4'-DTMP selecting against the common resistance mutation and diverting the evolutionary path towards other mutations that come with a higher fitness cost for the bacteria. nih.gov This approach of modulating evolutionary trajectories represents a paradigm shift in antimicrobial drug development, aiming for long-term efficacy by making resistance harder to achieve. nih.gov

Finally, new pyrimidine-based derivatives are being designed and screened in silico for their potential as DHFR inhibitors against a range of multidrug-resistant bacteria, demonstrating the continued importance of this scaffold in the fight against antimicrobial resistance. nih.gov These efforts are crucial for managing infections caused by ESBL-producing Enterobacterales and other challenging pathogens. idsociety.org

Q & A

Q. How can metabolic stability be improved without compromising target affinity?

  • Methodological Answer : Introduce fluorine at metabolically labile positions (e.g., para to methoxy) to block cytochrome P450 oxidation. Parallel synthesis of fluorinated analogs followed by microsomal stability assays (e.g., human liver microsomes) identifies optimal substitutions. Maintain the 2,4-diamino motif for target engagement while modifying the benzyl group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.